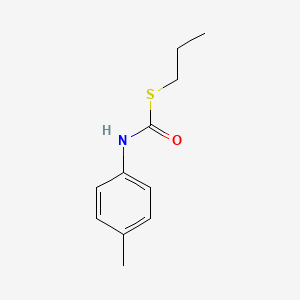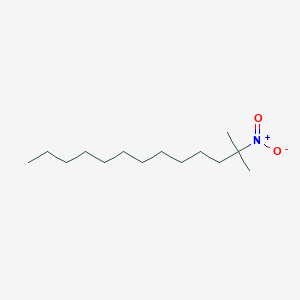
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines.
Applications De Recherche Scientifique
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in various biological processes.
Medicine: It is investigated for its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert its effects through free radical scavenging and antioxidant properties, which can protect cells from oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |
Clé InChI |
RPDMZAYNSCPHJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


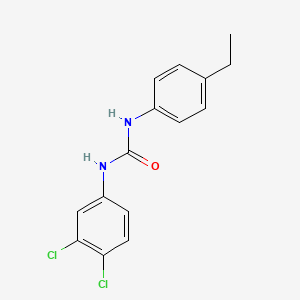
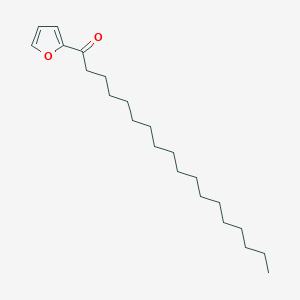
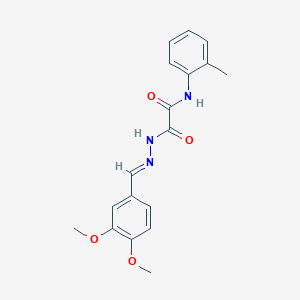



![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)
